Crotylglycine Crotylglycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14333048
InChI: InChI=1S/C6H11NO2/c1-2-3-4-7-5-6(8)9/h2-3,7H,4-5H2,1H3,(H,8,9)/b3-2+
SMILES:
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

Crotylglycine

CAS No.:

Cat. No.: VC14333048

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Crotylglycine -

Specification

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name 2-[[(E)-but-2-enyl]amino]acetic acid
Standard InChI InChI=1S/C6H11NO2/c1-2-3-4-7-5-6(8)9/h2-3,7H,4-5H2,1H3,(H,8,9)/b3-2+
Standard InChI Key LKQSFPOXQAQZJB-NSCUHMNNSA-N
Isomeric SMILES C/C=C/CNCC(=O)O
Canonical SMILES CC=CCNCC(=O)O

Introduction

Structural and Chemical Identity of Crotylglycine

Molecular Architecture

Crotylglycine (C₆H₁₁NO₂) features a glycine backbone substituted with a crotyl group, a four-carbon chain containing a double bond. The cis isomer (cis-crotylglycine) has the hydrogen atoms on the same side of the double bond, while the trans isomer positions them oppositely. The IUPAC name, 2-[[(Z)-but-2-enyl]amino]acetic acid, reflects this stereochemistry . Its SMILES notation, C/C=C\CNCC(=O)O, encodes the Z-configuration explicitly .

Table 1: Computed Physicochemical Properties of cis-Crotylglycine

PropertyValue
Molecular Weight129.16 g/mol
XLogP3-2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds4
Exact Mass129.078978594 Da

Source: PubChem computed properties

Spectroscopic and Chromatographic Identification

The InChIKey (LKQSFPOXQAQZJB-IHWYPQMZSA-N) provides a unique identifier for cis-crotylglycine, enabling precise database queries . Paper chromatography using n-propanol-water (4:1) separates cis and trans isomers, with Rf values validated against standards . Nuclear magnetic resonance (NMR) studies remain pending, though mass spectrometry confirms the molecular ion peak at m/z 129.08 .

Biochemical Pathways and Microbial Metabolism

Catabolism in Pseudomonas putida

Pseudomonas putida mt-2 degrades cis-crotylglycine via a TOL plasmid-dependent pathway. The plasmid encodes enzymes that process aromatic hydrocarbons, which serendipitously metabolize crotylglycine’s unsaturated side chain . Key steps include:

  • Dehydrogenation: Membrane-bound D-allylglycine dehydrogenase oxidizes the amino acid to 2-keto-4-pentenoic acid, consuming NAD+ .

  • Semialdehyde Formation: Hydrolases convert intermediates into 2-hydroxymuconic semialdehyde.

  • Ring Cleavage: Dehydrogenases fragment the semialdehyde into pyruvate and acetaldehyde, feeding into the Krebs cycle .

Table 2: Enzymatic Activities in cis-Crotylglycine Catabolism

EnzymeLocalizationSubstrate Specificity
D-Allylglycine DehydrogenaseMembraneD-isomers only
2-Hydroxymuconic Semialdehyde HydrolaseCytosolcis-Crotylglycine derivatives
2-Keto-4-Pentenoate DecarboxylaseCytosolα-Keto acids

Source: ASM Journals

Genetic Regulation

Strain PaM3, a TOL plasmid-cured derivative of P. putida mt-2, loses the ability to metabolize crotylglycine. Reintroducing the plasmid (via conjugation with strain HS1) restores catabolic capacity, confirming plasmid-encoded genes as essential . Mutagenesis studies reveal a 10⁻⁶ frequency for spontaneous mutants capable of utilizing crotylglycine, suggesting redundant metabolic pathways in some strains .

Synthetic Routes and Isotopic Labeling

Chemical Synthesis

Paul Talalay’s group synthesized DL-cis-crotylglycine via Strecker amino acid synthesis, employing crotonaldehyde, ammonium cyanide, and hydrochloric acid . Chiral resolution using acylase I yielded enantiopure D- and L-forms, confirmed by optical rotation and chromatography .

Radiolabeled Derivatives

¹⁴C-labeled crotylglycine, produced by incorporating [1-¹⁴C]-crotonaldehyde, enables tracer studies in biodegradation assays. Radiometric detection quantifies metabolite fluxes through the 2-keto-4-pentenoate node .

Applications in Microbial Physiology and Biotechnology

Plasmid Function Analysis

Crotylglycine serves as a probe for TOL plasmid activity. Plasmid-bearing strains exhibit upregulated dehydrogenases and hydrolases, detectable via proteomic profiling . This system models horizontal gene transfer’s role in expanding microbial substrate ranges.

Enzyme Engineering

D-Allylglycine dehydrogenase’s membrane localization and stereospecificity make it a candidate for biosensor development. Immobilized on electrodes, it could detect chiral amines in industrial effluents .

Challenges and Future Directions

Despite advances, key questions persist:

  • Toxicology: No LD₅₀ data exist for crotylglycine; its structural similarity to neurotoxic amino acids (e.g., β-methylamino-L-alanine) warrants caution.

  • Industrial Scaling: Current synthesis yields ≤40%, necessitating improved catalytic asymmetric methods.

  • Ecological Impact: Horizontal transfer of TOL-like plasmids may spread crotylglycine degradation genes to pathogens, altering soil microbiomes.

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